molecular formula C12H15NO4S B2976298 (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate CAS No. 98243-59-5

(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B2976298
CAS No.: 98243-59-5
M. Wt: 269.32
InChI Key: AMZNHHZJURKRFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is a sulfonate ester derivative featuring a pyrrolidinone (5-oxopyrrolidine) core linked to a 4-methylbenzenesulfonate group. This compound is structurally characterized by:

  • Sulfonate ester moiety: The 4-methylbenzenesulfonate group enhances solubility in polar solvents and serves as a leaving group in synthetic applications.

Its applications are likely in medicinal chemistry as an intermediate for bioactive molecules or in crystallography studies, given the relevance of sulfonate derivatives in structural analysis .

Properties

IUPAC Name

(5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZNHHZJURKRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98243-59-5
Record name (5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H15NO4SC_{12}H_{15}NO_4S with a molecular weight of 269.32 g/mol. Its structure includes a pyrrolidinone ring and a sulfonate group, which are crucial for its biological interactions. The presence of the methylbenzenesulfonate moiety enhances solubility and bioavailability, making it an interesting candidate for various biological studies .

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can function as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic processes and signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting processes such as neurotransmitter release and cellular signaling.
  • Receptor Modulation : It has been suggested that the compound acts on muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and memory processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Cognitive Enhancement : Studies have shown that mAChR agonists can promote cognitive functions in animal models, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Antioxidant Properties : The compound may help neutralize free radicals, offering protective effects against oxidative stress.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects, though further research is necessary to establish clinical relevance.

Research Findings and Case Studies

Several studies have documented the effects of this compound in various contexts:

StudyFocusFindings
Caccamo et al. (2006)Alzheimer’s Disease ModelDemonstrated that mAChR agonists modified disease-like pathology in transgenic mice .
Bodick et al. (1997)Cognitive Symptoms in Alzheimer’sPhase II studies showed efficacy in cognitive symptom domains when treated with mAChR agonists .
Nitsch et al. (2000)CSF Levels of AβFound that cevimeline reduced cerebrospinal fluid levels of Aβ, indicating potential disease-modifying effects .

Scientific Research Applications

(5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H15NO4SC_{12}H_{15}NO_4S . It is also known by other names such as (5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate .

Chemical Properties and Identifiers

Key identifiers for this compound :

  • CAS Number : 98243-59-5
  • Molecular Weight : 269.32 g/mol
  • IUPAC Name : this compound
  • SMILES : CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2
  • InChI : InChI=1S/C12H15NO4S/c1-9-2-5-11(6-3-9)18(15,16)17-8-10-4-7-12(14)13-10/h2-3,5-6,10H,4,7-8H2,1H3,(H,13,14)
  • PubChem CID : 281460

Research Applications

While the provided search results do not offer explicit case studies or comprehensive data tables detailing the applications of "this compound," they do provide some context regarding its use in chemical synthesis and potential therapeutic applications:

  • As a Building Block : this compound is available as a building block for research purposes .
  • Synthesis of Muscarinic Agonists : This compound can be used in the synthesis of muscarinic agonists .
  • IRAK4 Inhibitors Synthesis : It is used in the synthesis of thienopyridines and benzothiophenes that act as IRAK4 inhibitors .

Muscarinic Receptor Agonists

Muscarinic acetylcholine receptors (mAChRs) are a group of G protein-coupled receptors that mediate the effects of acetylcholine in the nervous system . Activating these receptors can be therapeutic for conditions with cognitive impairments, such as Alzheimer's disease and schizophrenia .

  • mAChR agonists can promote the processing of amyloid precursor protein (APP) toward the soluble, non-amyloidogenic pathway .
  • mAChR agonists display an atypical antipsychotic-like profile in pre-clinical paradigms .
  • mAChR agonists have displayed efficacy versus various cognitive symptom domains, including behavioral disturbances and hallucinations associated with Alzheimer's disease .
  • Muscarinic receptor activation has shown to be analgesic across a number of pain states through the activation of receptors in the spinal cord and higher pain centers in the brain .

Safety Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate , differing primarily in the heterocyclic core or substituents:

Compound Name Molecular Formula CAS Number Key Structural Features Similarity Score*
This compound C₁₂H₁₅NO₄S 51693-17-5 Pyrrolidinone core, 4-methylbenzenesulfonate ester Reference
1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate C₂₀H₂₅NO₃S 134071-44-6 Piperidine ring, benzyl and hydroxyl substituents 0.59
(cis-2-((1H-Imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate C₂₂H₂₂Cl₂N₂O₅S 111769-27-8 Dioxolane ring, imidazole, dichlorophenyl groups 0.58
(R)-Tetrahydrofuran-3-amine 4-methylbenzenesulfonate C₁₁H₁₇NO₃S N/A Tetrahydrofuran core, amine substituent 0.57
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 4-methylbenzenesulfonate C₁₄H₁₈N₂O₃S₂ 720720-96-7 Thiazolo-pyridine fused ring system N/A
Methyl (S)-2-amino-3-((S)-2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate C₁₆H₂₂N₂O₆S 2720867-05-8 Pyrrolidinone with amino ester side chain N/A

*Similarity scores derived from structural fingerprint comparisons .

Physicochemical and Functional Differences

Pyrrolidinone vs. Piperidine/Pyridine Derivatives
  • Rigidity and Reactivity: The pyrrolidinone core in the target compound introduces a planar amide bond, reducing ring flexibility compared to piperidine or tetrahydrofuran analogs. This rigidity may influence binding affinity in biological targets .
  • Hydrogen Bonding: The lactam group in pyrrolidinone provides hydrogen-bond acceptor/donor sites, unlike the purely aliphatic piperidine or tetrahydrofuran rings .
Sulfonate Ester Variations
  • Leaving Group Potential: The 4-methylbenzenesulfonate group is a superior leaving group compared to non-sulfonated analogs, facilitating nucleophilic substitution reactions. This property is exploited in prodrug design, as seen in edoxaban derivatives .
  • Solubility: Sulfonate esters generally exhibit higher aqueous solubility than their non-ionic counterparts, enhancing bioavailability in pharmaceutical applications .

Pharmacological Relevance

  • Edoxaban (a direct oral anticoagulant) incorporates a 4-methylbenzenesulfonate group in its structure, highlighting the role of sulfonate esters in enhancing metabolic stability and target binding .

Data Tables

Table 1: Structural Comparison of Sulfonate Esters

Parameter Target Compound 1-Benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 4-methylbenzenesulfonate
Molecular Weight 269.31 g/mol 359.48 g/mol 326.43 g/mol
Core Heterocycle Pyrrolidinone Piperidine Thiazolo-pyridine
Key Substituents None Benzyl, hydroxyl Methyl, fused thiazole
Bioactivity Limited data Unknown Antibacterial

Notes and Limitations

  • Commercial Availability : The target compound is discontinued, requiring custom synthesis for research use .
  • Data Gaps: Limited published studies directly investigate its biological or physicochemical properties, necessitating extrapolation from analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (5-Oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example, a modified protocol involves reacting (2-oxo-3-substituted-oxazolidin-5-yl)methyl intermediates with 4-methylbenzenesulfonyl chloride under anhydrous conditions. Evidence from oxazolidinone-based heterocycle synthesis shows that using potassium carbonate (K₂CO₃) as a base in methanol at room temperature yields ~24.8% product, but this can be improved by optimizing stoichiometry, solvent polarity, or using phase-transfer catalysts .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. The 1H^1H NMR spectrum of analogous sulfonate esters shows distinct peaks for the pyrrolidinone ring (δ ~1.75–1.82 ppm for methylene protons) and aromatic sulfonate groups (δ ~7.07–7.32 ppm). High-resolution mass spectrometry (HRMS) or LC-ESI-MS (e.g., m/z 470.3 observed for similar derivatives) confirms molecular weight. Purity can be assessed via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for optimal resolution .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Stability studies should monitor degradation under thermal, light, and humidity stress. For example, organic sulfonates are prone to hydrolysis in aqueous environments. Accelerated stability testing at 40°C/75% relative humidity over 1–3 months, analyzed via HPLC, can identify degradation products. Continuous cooling (e.g., 4°C in inert atmospheres) is recommended to suppress organic degradation, as seen in analogous wastewater matrix studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yield data when scaling up synthesis?

  • Methodology : Yield discrepancies often arise from incomplete mixing or heat transfer inefficiencies at larger scales. Use computational fluid dynamics (CFD) to model reaction kinetics and identify "dead zones." Alternatively, switch to flow chemistry for better control of temperature and reagent distribution. Statistical tools like Design of Experiments (DoE) can isolate critical variables (e.g., catalyst loading, solvent volume) .

Q. How can the compound’s reactivity be exploited to design novel heterocyclic scaffolds for drug discovery?

  • Methodology : The sulfonate group is a versatile leaving group. In oxazolidinone-based ligands, it facilitates nucleophilic substitutions to introduce pharmacophores (e.g., benzyl, morpholinyl groups). For example, replacing the sulfonate with amines or thiols under microwave irradiation (50–100°C, 30 min) generates diverse libraries. Competitive binding assays (e.g., Sigma-2 receptor studies) validate bioactivity .

Q. What experimental design flaws could limit the generalizability of studies using this compound as an intermediate?

  • Methodology : Common limitations include:

  • Sample Variability : Synthetic batches may differ in impurity profiles due to minor reagent lot variations. Use orthogonal purity assays (e.g., NMR, LC-MS, elemental analysis) for consistency .
  • Degradation Artifacts : Prolonged reaction times (>9 hours) may degrade intermediates. Real-time monitoring via in-situ FTIR or Raman spectroscopy ensures timely quenching .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) with Sigma-2 receptor crystal structures (PDB ID: 6VBY) identifies binding poses. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict sulfonate group reactivity in SN2 mechanisms. Tools like Discovery Studio model steric and electronic effects of substituents on reaction pathways .

Q. What are the implications of stereochemical purity in downstream applications, and how can it be controlled?

  • Methodology : Chiral HPLC or capillary electrophoresis separates enantiomers. For asymmetric synthesis, use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids). Stereochemical assignments require NOESY or X-ray crystallography .

Methodological Resources

  • Synthetic Protocols : Detailed in oxazolidinone ligand synthesis studies .
  • Analytical Guidelines : Refer to pharmacopeial methods for sulfonate esters (e.g., USP-NF) .
  • Safety & Best Practices : Follow ACS guidelines for handling sulfonating agents and toxic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.